Benzo[1,3]dioxol-5-yl-acetyl chloride
Overview
Description
Benzo[1,3]dioxol-5-yl-acetyl chloride is an organic compound with the molecular formula C9H7ClO3. It is characterized by a benzene ring fused with a dioxole ring and an acetyl chloride functional group. This compound is primarily used in organic synthesis as a reagent for the preparation of various organic compounds .
Mechanism of Action
Target of Action
Benzo[1,3]dioxol-5-yl-acetyl chloride has been found to have anticancer activity against various cancer cell lines . .
Mode of Action
It has been suggested that it may cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis .
Action Environment
Like all chemicals, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and light exposure .
Biochemical Analysis
Biochemical Properties
Benzo[1,3]dioxol-5-yl-acetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active compounds. It interacts with enzymes such as cyclooxygenase, which is involved in the biosynthesis of prostaglandins. The interaction between this compound and cyclooxygenase leads to the inhibition of the enzyme’s activity, thereby affecting the production of prostaglandins . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia cells, this compound induces cell cycle arrest and apoptosis . This compound influences cell signaling pathways by modulating the activity of key proteins involved in cell proliferation and survival. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of cyclooxygenase, inhibiting its enzymatic activity and reducing the production of prostaglandins . Additionally, this compound interacts with other proteins involved in cell signaling pathways, leading to the modulation of their activity and subsequent changes in cellular responses. This compound also influences gene expression by affecting the transcriptional activity of specific genes, thereby altering cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[1,3]dioxol-5-yl-acetyl chloride typically involves the reaction of benzo[1,3]dioxole with acetyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Benzo[1,3]dioxol-5-yl-acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form benzo[1,3]dioxol-5-yl-acetic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous acidic or basic conditions.
Major Products:
Substituted Products: Depending on the nucleophile used.
Benzo[1,3]dioxol-5-yl-acetic acid: Formed during hydrolysis.
Scientific Research Applications
Benzo[1,3]dioxol-5-yl-acetyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology and Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- Benzo[1,3]dioxol-5-yl-acetic acid
- Benzo[1,3]dioxol-5-yl-methyl ketone
Comparison: Benzo[1,3]dioxol-5-yl-acetyl chloride is unique due to its acetyl chloride functional group, which makes it highly reactive and useful in organic synthesis. In contrast, compounds like Benzo[1,3]dioxol-5-yl-acetic acid and Benzo[1,3]dioxol-5-yl-methyl ketone have different functional groups, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSZGCXMAJSUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373429 | |
Record name | Benzo[1,3]dioxol-5-yl-acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6845-81-4 | |
Record name | Benzo[1,3]dioxol-5-yl-acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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